molecular formula C10H9N2NaO3S B1166309 Desferrithiocin CAS No. 105635-69-6

Desferrithiocin

Cat. No.: B1166309
CAS No.: 105635-69-6
M. Wt: 260.25 g/mol
InChI Key: UGJSEILLHZKUBG-HNCPQSOCSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Desferrithiocin can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminothiazole with 2,3-dihydroxybenzoic acid under specific conditions . The reaction typically requires heating and the presence of a base, such as sodium bicarbonate, to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Desferrithiocin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Desferrithiocin has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

105635-69-6

Molecular Formula

C10H9N2NaO3S

Molecular Weight

260.25 g/mol

IUPAC Name

sodium;(4S)-2-(3-hydroxypyridin-2-yl)-4-methyl-5H-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1

InChI Key

UGJSEILLHZKUBG-HNCPQSOCSA-M

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+]

Canonical SMILES

CC1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+]

Origin of Product

United States

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